![molecular formula C20H38O2Sn B14320797 Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- CAS No. 109669-44-5](/img/structure/B14320797.png)
Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- is an organotin compound with the molecular formula C17H36OSn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one 3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl group. This compound is known for its applications in organic synthesis, particularly in radical reactions.
Méthodes De Préparation
The synthesis of stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- typically involves the reaction of tributyltin hydride with 3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propyne under specific conditions. The reaction is usually carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and under an inert atmosphere to prevent oxidation .
Analyse Des Réactions Chimiques
Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- undergoes various types of chemical reactions, including:
Reduction: It acts as a radical reducing agent due to the weak bond between tin and hydrogen.
Substitution: The compound can participate in substitution reactions where the 3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl group is replaced by other functional groups.
Oxidation: Although less common, it can undergo oxidation reactions under specific conditions.
Common reagents used in these reactions include radical initiators like AIBN and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- is widely used in scientific research, particularly in organic chemistry. Its applications include:
Radical Reactions: It is used as a radical reducing agent in various organic synthesis reactions, including dehalogenation and radical cyclization.
Synthesis of Complex Molecules: The compound is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a catalyst in certain chemical reactions, enhancing the reaction rate and selectivity.
Mécanisme D'action
The mechanism of action of stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- involves the homolytic cleavage of the tin-hydrogen bond, generating a tin-centered radical. This radical can then participate in various radical reactions, such as hydrogen atom transfer and radical addition . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Comparaison Avec Des Composés Similaires
Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- can be compared with other similar organotin compounds, such as:
Tributyltin Hydride: A commonly used radical reducing agent with similar properties but without the 3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl group.
Tributyl(3-ethyl-3,4-dihydro-2H-pyran-6-yl)stannane: Another organotin compound with a different substituent on the tin atom.
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane: Similar to the compound but with a different pyran substituent.
The uniqueness of stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- lies in its specific substituent, which imparts distinct reactivity and selectivity in chemical reactions.
Propriétés
Numéro CAS |
109669-44-5 |
|---|---|
Formule moléculaire |
C20H38O2Sn |
Poids moléculaire |
429.2 g/mol |
Nom IUPAC |
tributyl-[3-(oxan-2-yloxy)prop-1-ynyl]stannane |
InChI |
InChI=1S/C8H11O2.3C4H9.Sn/c1-2-6-9-8-5-3-4-7-10-8;3*1-3-4-2;/h8H,3-7H2;3*1,3-4H2,2H3; |
Clé InChI |
RRJNAVBJQXRMJB-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C#CCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


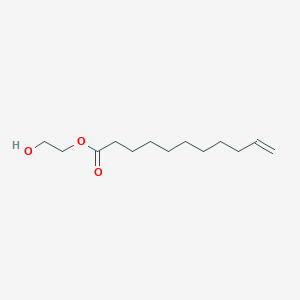
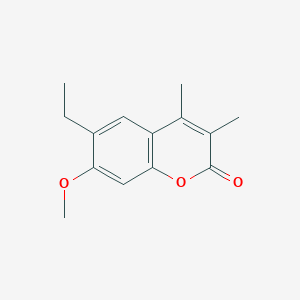
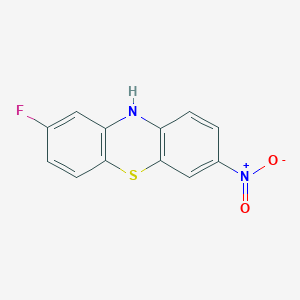
![2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid](/img/structure/B14320732.png)

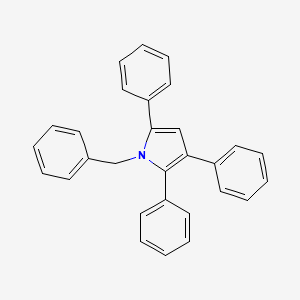
![1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14320748.png)
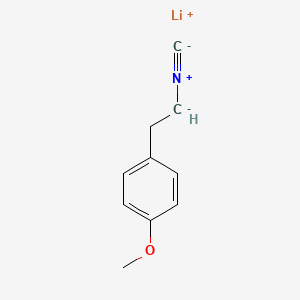


![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)

![Phenol, 2-[(undecylamino)methyl]-](/img/structure/B14320808.png)
